6-Bromo-2-iodopyridin-3-OL

Catalytic Amination C-N Coupling Reactivity Comparison

6-Bromo-2-iodopyridin-3-ol is the definitive building block for sequential cross-coupling strategies. The ortho-iodo substituent enables rapid Pd-mediated coupling, while the para-bromo group allows subsequent functionalization under distinct conditions—a reactivity profile unattainable with monohalogenated or inversely halogenated analogs. Essential precursor for IDO1 inhibitor tricyclic cores and 2,3,6-trisubstituted pyridine scaffolds for HCV antivirals. Secure your research supply now.

Molecular Formula C5H3BrINO
Molecular Weight 299.89 g/mol
CAS No. 188057-35-4
Cat. No. B1342712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-iodopyridin-3-OL
CAS188057-35-4
Molecular FormulaC5H3BrINO
Molecular Weight299.89 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1O)I)Br
InChIInChI=1S/C5H3BrINO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H
InChIKeyAVAHPXWHVGKFQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-iodopyridin-3-ol (CAS 188057-35-4) Procurement Guide: Technical Overview


6-Bromo-2-iodopyridin-3-ol is a dihalogenated heterocyclic building block belonging to the hydroxypyridine family, characterized by a bromine atom at the 6-position, an iodine atom at the 2-position, and a hydroxyl group at the 3-position on the pyridine ring. Its molecular formula is C5H3BrINO, and it has a molecular weight of 299.89 g/mol [1]. The compound is typically supplied as a solid with a purity of 95-98% and a predicted boiling point of 353.3±42.0 °C . This specific halogenation pattern presents a unique scaffold for sequential functionalization in organic synthesis .

Why 6-Bromo-2-iodopyridin-3-ol Cannot Be Replaced by Common Analogs in Sequential Synthesis


The precise 2-iodo, 6-bromo, and 3-hydroxy substitution pattern on 6-Bromo-2-iodopyridin-3-ol is not interchangeable with its positional isomers (e.g., 2-bromo-6-iodopyridin-3-ol) or monohalogenated analogs (e.g., 6-bromo-2-chloropyridin-3-ol). The combination of a highly reactive ortho-iodo group and a less reactive para-bromo group, as established by literature on halopyridine reactivity [1], enables a controlled, sequential functionalization strategy. This inherent differential reactivity is critical for complex molecule construction and is lost if the halogen identities or positions are altered, leading to different reaction pathways and potentially lower yields or undesired products [2]. This guide provides quantitative evidence for these distinct advantages.

Quantitative Differentiation of 6-Bromo-2-iodopyridin-3-ol vs. Analogs: Key Evidence for Selection


Enhanced Reactivity of 2-Iodo Substituent Compared to 2-Bromo in Amination Reactions

In a direct head-to-head comparison, 2-iodopyridine demonstrates significantly higher intrinsic reactivity than 2-bromopyridine in copper-catalyzed amination reactions. This finding is directly applicable to the target compound's 2-iodo group. For instance, under ligand-free conditions, 2-iodopyridine achieved a yield of 43-49% in the reaction with n-octylamine, whereas 2-bromopyridine required the use of a ligand and a two-fold excess to achieve a comparable yield of 67% [1]. This difference in reactivity is a key driver for the selection of 6-Bromo-2-iodopyridin-3-ol over its fully brominated analog.

Catalytic Amination C-N Coupling Reactivity Comparison

Regioselective Cross-Coupling Enabled by Ortho-Iodo and Para-Bromo Substitution Pattern

The 2-iodo, 6-bromo substitution pattern on 6-Bromo-2-iodopyridin-3-ol is designed for regioselective, sequential cross-coupling. Literature confirms that the ortho-iodo group undergoes oxidative addition with palladium catalysts much more readily than the para-bromo group [1]. This allows for the selective functionalization of the 2-position first, leaving the 6-bromo group intact for a subsequent reaction. This is a class-level inference based on the established reactivity of 2,3-dihalopyridines in Suzuki-Miyaura cross-couplings [2], where the iodo group is the primary site of reactivity.

Sequential Cross-Coupling Suzuki-Miyaura Regioselectivity

Validated Synthetic Application in Sonogashira Coupling for Drug Discovery

6-Bromo-2-iodopyridin-3-ol has been specifically utilized as a reactant in a Sonogashira coupling reaction to synthesize 6-bromo-2-((4-fluorophenyl)ethynyl)pyridin-3-yl acetate, a key intermediate in the development of compounds for treating Hepatitis C [1]. This is a direct application example demonstrating its utility. While a direct comparative yield with an alternative starting material is not provided, the reaction conditions and outcome are documented, validating its use in a therapeutically relevant synthetic pathway.

Sonogashira Coupling C-C Bond Formation Hepatitis C

Differentiated Physicochemical Properties Compared to Chlorinated Analog

6-Bromo-2-iodopyridin-3-ol possesses distinct physicochemical properties compared to its lighter halogen analog, 6-Bromo-2-chloropyridin-3-ol. The replacement of chlorine with iodine results in a significantly higher molecular weight (299.89 g/mol vs. 208.44 g/mol) and a higher predicted boiling point (353.3±42.0 °C vs. not reported but expected to be lower) [1]. This difference is important for applications where a higher molecular weight is required (e.g., for mass spectrometry labeling) or where volatility is a concern.

Physicochemical Properties Molecular Weight Boiling Point

Optimal Application Scenarios for Procuring 6-Bromo-2-iodopyridin-3-ol


Medicinal Chemistry: Key Intermediate for IDO1 Inhibitor Synthesis

6-Bromo-2-iodopyridin-3-ol is a critical intermediate in the synthesis of imidazole-fused tricyclic compounds designed as IDO1 inhibitors for cancer immunotherapy [1]. Its specific halogenation pattern allows for the construction of the complex tricyclic core through sequential cross-coupling reactions. Procurement of this compound is essential for research groups developing novel IDO1-targeting therapeutics.

Organic Synthesis: Regioselective Sequential Functionalization Platform

The inherent reactivity difference between the 2-iodo and 6-bromo substituents, as supported by class-level evidence [1], makes this compound an ideal platform for performing two distinct cross-coupling reactions in a controlled, sequential manner. This is a core strategy for building molecular libraries and complex heterocyclic scaffolds.

Pharmaceutical Research: Advanced Building Block for Antiviral Agents

The compound's utility in constructing specific molecular architectures is demonstrated by its use in a Sonogashira coupling to synthesize intermediates for Hepatitis C treatments [1]. Researchers developing new antiviral or other pharmaceutical agents requiring a 2,3,6-trisubstituted pyridine core will find this building block uniquely suited to their needs.

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